molecular formula C11H12Cl3N B1194203 Amfecloral CAS No. 5581-35-1

Amfecloral

Cat. No.: B1194203
CAS No.: 5581-35-1
M. Wt: 264.6 g/mol
InChI Key: VBZDETYCYXPOAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Amfecloral is synthesized from d-amphetamine and chloral hydrate . The synthetic route involves the reaction of d-amphetamine with chloral hydrate under controlled conditions to form the desired compound. The reaction conditions typically include maintaining a specific temperature and pH to ensure the successful formation of this compound .

Industrial production methods for this compound are not extensively documented due to its limited use and market availability. the general approach would involve scaling up the laboratory synthesis process, ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Amfecloral undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction of this compound can lead to the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Amfecloral is similar to other compounds in the phenethylamine and amphetamine classes, such as:

    Amphetamine: A potent central nervous system stimulant used to treat attention deficit hyperactivity disorder and narcolepsy.

    Clobenzorex: A stimulant drug that acts as a prodrug for amphetamine.

    Amfetaminil: Another stimulant drug with a similar mechanism of action.

What sets this compound apart is its unique combination of amphetamine and chloral hydrate metabolites, resulting in a balanced effect of stimulation and sedation .

Properties

CAS No.

5581-35-1

Molecular Formula

C11H12Cl3N

Molecular Weight

264.6 g/mol

IUPAC Name

2,2,2-trichloro-N-(1-phenylpropan-2-yl)ethanimine

InChI

InChI=1S/C11H12Cl3N/c1-9(15-8-11(12,13)14)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3

InChI Key

VBZDETYCYXPOAK-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)N=CC(Cl)(Cl)Cl

Canonical SMILES

CC(CC1=CC=CC=C1)N=CC(Cl)(Cl)Cl

Key on ui other cas no.

25394-63-2
71528-69-3
5581-35-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amfecloral
Reactant of Route 2
Reactant of Route 2
Amfecloral

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.